1-(1H-Imidazol-2-yl)-2,2-dimethylcyclohexan-1-amine
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Overview
Description
1-(1H-Imidazol-2-yl)-2,2-dimethylcyclohexan-1-amine is a compound that features an imidazole ring attached to a cyclohexane structure Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
The synthesis of 1-(1H-Imidazol-2-yl)-2,2-dimethylcyclohexan-1-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable cyclohexanone derivative with an imidazole derivative in the presence of a catalyst can yield the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity, using techniques such as solvent-free conditions or green chemistry approaches .
Chemical Reactions Analysis
1-(1H-Imidazol-2-yl)-2,2-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The imidazole ring can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted imidazole derivatives
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1H-Imidazol-2-yl)-2,2-dimethylcyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the development of enzyme inhibitors and studying protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-2-yl)-2,2-dimethylcyclohexan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the specific target .
Comparison with Similar Compounds
1-(1H-Imidazol-2-yl)-2,2-dimethylcyclohexan-1-amine can be compared with other imidazole-containing compounds, such as:
2-(1H-Imidazol-2-yl)pyridine: Known for its use as a ligand in coordination chemistry.
1-Methyl-1H-imidazole: Commonly used in organic synthesis and as a solvent.
2-(1H-Imidazol-2-yl)benzoic acid: Used in medicinal chemistry for its anti-inflammatory properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other imidazole derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in diverse chemical reactions and interact with biological targets, making it a valuable subject of study in multiple research fields.
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)-2,2-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C11H19N3/c1-10(2)5-3-4-6-11(10,12)9-13-7-8-14-9/h7-8H,3-6,12H2,1-2H3,(H,13,14) |
InChI Key |
VNWKGWFGIPTOOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1(C2=NC=CN2)N)C |
Origin of Product |
United States |
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